molecular formula C23H18ClN3O2 B2974239 2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide CAS No. 898428-53-0

2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide

Cat. No.: B2974239
CAS No.: 898428-53-0
M. Wt: 403.87
InChI Key: PBSVUMWMVYDULJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a quinazolinone core, which is known for its biological activity, and a chlorophenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with an amine or other nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through the reaction of the intermediate with acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially forming dihydroquinazoline derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinazolinone core is known for its biological activity, making it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Material Science: The compound’s unique structure may be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzophenone: Shares the chlorophenyl group but lacks the quinazolinone core.

    Quinazoline derivatives: Compounds with a similar core structure but different substituents.

Uniqueness

2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is unique due to the combination of the quinazolinone core and the chlorophenyl group, which can impart distinct chemical and biological properties. This combination may enhance its potential as a therapeutic agent or a material with specific properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-15-25-21-8-3-2-7-20(21)23(29)27(15)19-6-4-5-18(14-19)26-22(28)13-16-9-11-17(24)12-10-16/h2-12,14H,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSVUMWMVYDULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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